molecular formula C10H8F2N2O2 B1429189 5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1059185-97-5

5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1429189
M. Wt: 226.18 g/mol
InChI Key: YXEHPRKMPWNDLH-UHFFFAOYSA-N
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Description

This would typically involve identifying the compound’s chemical formula, its structure, and its functional groups.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include understanding the reaction mechanism and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Serotonin Receptor Interaction

  • Role in Serotonin Receptor Interaction : It has been studied in the context of serotonin receptor interaction, particularly focusing on the balance between selective and dual 5-HT7R/5-HT1A actions of substituted hydantoins (Kucwaj-Brysz et al., 2018).

Synthesis and Chemical Properties

  • Synthesis and Analogs : Research includes the synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its analogs, highlighting the chemical processes and properties of these compounds (Witchard & Watson, 2010).

Corrosion Inhibition

  • Use in Corrosion Inhibition : The compound has been investigated for its performance as a corrosion inhibitor for mild steel in hydrochloric acid solution, showcasing its potential in industrial applications (Yadav et al., 2015).

Molecular Dimerization

  • Molecular Dimerization Studies : Its role in hydrogen-bond-assisted, concentration-dependent molecular dimerization has been studied, providing insights into its chemical behavior and interactions (Bisello et al., 2017).

Antibacterial Activity

  • Antibacterial Activity Assessment : The compound has been evaluated for its in vitro antibacterial activity, especially against human breast adenocarcinoma cell lines and its role in anti-inflammatory activity (Uwabagira & Sarojini, 2019).

Quantum Chemical Studies

  • Quantum Mechanical and Spectroscopic Studies : The compound has been the subject of quantum mechanical, spectroscopic studies and molecular docking analysis, providing a deeper understanding of its structural and electronic properties (Sevvanthi et al., 2017).

Pharmacological Properties

  • Investigation of Pharmacodynamic and Pharmacokinetic Profile : The compound's stereoisomers have been synthesized and evaluated for their pharmacodynamic and pharmacokinetic profiles, highlighting the impact of stereochemistry on their properties (Kucwaj-Brysz et al., 2020).

Electrochemical Behavior

  • Electrochemical Behavior Study : Its electrochemical behavior has been examined, providing insights into its redox processes and structural relationships (Nosheen et al., 2012).

Structure-Property Relationship

  • Structure-Property Relationship Exploration : The relationship between its structure and properties, such as anticonvulsant action and toxicity, has been explored (Kumar & Bhaskar, 2019).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards associated with it.


Future Directions

This involves identifying areas of further research or potential applications of the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, databases like PubMed for biological information, Reaxys for chemical information, or the Protein Data Bank for structural data could be useful. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

5-(3,5-difluorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)5-2-6(11)4-7(12)3-5/h2-4H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEHPRKMPWNDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Synthesis routes and methods

Procedure details

A suspension of 3′,5′-difluoroacetophenone (5.00 g, 32.0 mmol), sodium cyanide (4.71 g, 96.1 mmol), and ammonium carbonate (30.8 g, 320 mmol) was heated at 70° C. in EtOH (60 mL) and water (60 mL) for 4 h. The reaction mixture was cooled to ambient temperature and the resulting precipitate filtered and rinsed with water to produce a white solid. The filtrate was extracted with EtOAc (2×250 mL). The combined organic extracts were washed with brine (100 mL), dried over MgSO4, filtered and concentrated under reduced pressure. The crude product was combined with the solid collected above to provide the title compound. MS: m/z=227 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione
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5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione
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5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 4
5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 5
5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 6
5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione

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